6-bromobenzene-1,2,4-triol
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Overview
Description
6-bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H5BrO3. It is a derivative of 1,2,4-benzenetriol, where one of the hydrogen atoms is replaced by a bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-bromobenzene-1,2,4-triol can be synthesized through several methods. One common approach involves the bromination of 1,2,4-benzenetriol. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-bromobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to 1,2,4-benzenetriol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,4-benzenetriol and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromobenzene-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 6-bromobenzene-1,2,4-triol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzenetriol: The parent compound without the bromine atom.
2,4,6-Tribromophenol: Another brominated phenol with different substitution patterns.
4-Bromoanisole: A brominated aromatic compound with a methoxy group instead of hydroxyl groups
Uniqueness
6-bromobenzene-1,2,4-triol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H5BrO3 |
---|---|
Molecular Weight |
205.01 g/mol |
IUPAC Name |
6-bromobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5BrO3/c7-4-1-3(8)2-5(9)6(4)10/h1-2,8-10H |
InChI Key |
IIUMHRPPXKKHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)O |
Origin of Product |
United States |
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